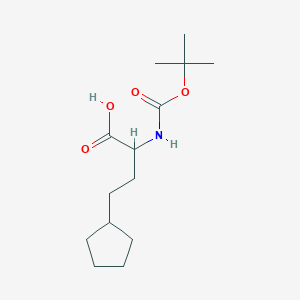
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withTyrosine-protein phosphatase non-receptor type 1 . This protein plays a key role in cellular processes such as cell growth and division.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The Boc group is commonly used in peptide synthesis to protect amino groups, and its removal allows for peptide bond formation .
Pharmacokinetics
It’s known that the bioavailability of similar compounds can be influenced by factors such as the presence of other drugs .
Result of Action
Given its structure and the known uses of boc-protected amino acids, it’s likely that this compound could be used in the synthesis of peptides or proteins, potentially influencing cellular processes such as cell growth and division .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can affect its action. Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is used in several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Another Boc-protected amino acid with a phenyl group instead of a cyclopentyl group.
2-((Tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropylphenylmethaneseleninic acid: A Boc-protected amino acid derivative with a methoxy group and a seleninic acid moiety.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJQFNHLEZEZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


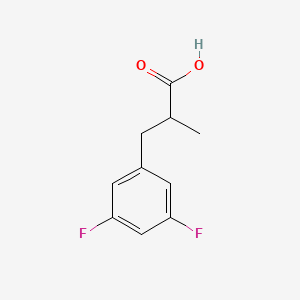
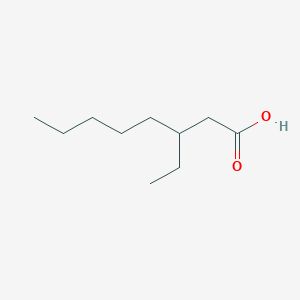

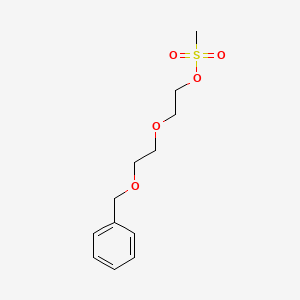
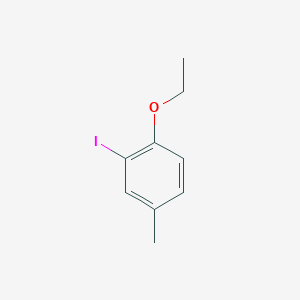
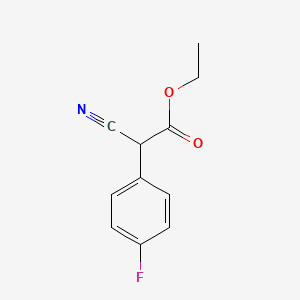
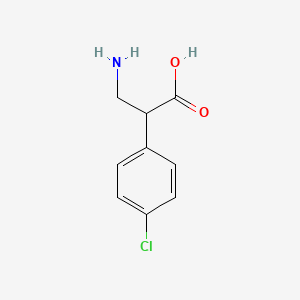
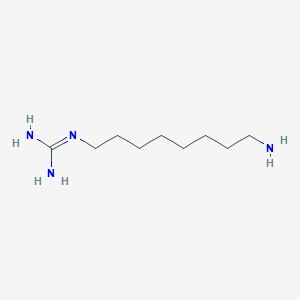
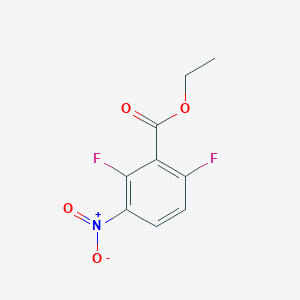
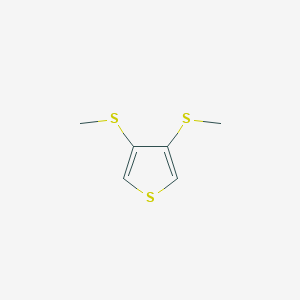
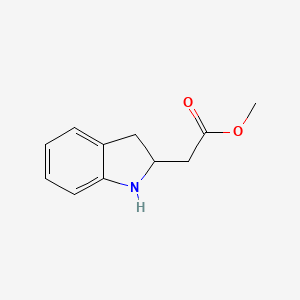
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

